molecular formula C12H10O5 B14399180 5,7-Dimethoxy-2-oxo-2H-1-benzopyran-8-carbaldehyde CAS No. 88140-30-1

5,7-Dimethoxy-2-oxo-2H-1-benzopyran-8-carbaldehyde

Cat. No.: B14399180
CAS No.: 88140-30-1
M. Wt: 234.20 g/mol
InChI Key: KXNJWEKEQVTBOI-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-2-oxo-2H-1-benzopyran-8-carbaldehyde: is a chemical compound belonging to the class of organic compounds known as coumarins and derivatives. These compounds are characterized by a 1-benzopyran moiety with a ketone group at the C2 carbon atom. Coumarins are widely found in nature and have been employed in various medicinal and industrial applications due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethoxy-2-oxo-2H-1-benzopyran-8-carbaldehyde can be achieved through several methods. One common approach involves the alkylation of o-lithio 3,5-dimethoxy-N-methyl benzamide with methylene cyclohexane oxide, followed by alkaline hydrolysis . Another method includes the reaction of 7-hydroxy-2-oxo-2H-chromene-8-carbaldehyde with ethyl-2-cyano acetate in acetone .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethoxy-2-oxo-2H-1-benzopyran-8-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5,7-Dimethoxy-2-oxo-2H-1-benzopyran-8-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-2-oxo-2H-1-benzopyran-8-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes and interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exhibiting antimicrobial activity.

Comparison with Similar Compounds

Uniqueness: 5,7-Dimethoxy-2-oxo-2H-1-benzopyran-8-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

88140-30-1

Molecular Formula

C12H10O5

Molecular Weight

234.20 g/mol

IUPAC Name

5,7-dimethoxy-2-oxochromene-8-carbaldehyde

InChI

InChI=1S/C12H10O5/c1-15-9-5-10(16-2)8(6-13)12-7(9)3-4-11(14)17-12/h3-6H,1-2H3

InChI Key

KXNJWEKEQVTBOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1C=CC(=O)O2)C=O)OC

Origin of Product

United States

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